Apatinib

Description

Properties

IUPAC Name |

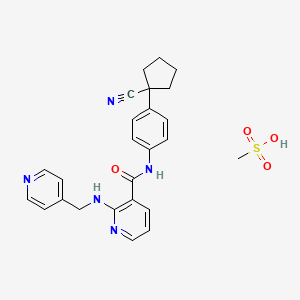

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Foreword: This document provides an in-depth technical overview of Apatinib (also known as Rivoceranib), a significant small-molecule inhibitor in the landscape of anti-angiogenic cancer therapy. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the discovery, synthesis, and biological activity of this compound.

Discovery and Development

This compound, with the developmental code YN968D1, was first synthesized by Advenchen Laboratories in California, USA.[1][2][3] The global development rights (excluding China) are held by Elevar Therapeutics (formerly LSK BioPharma), which has partnered with HLB-LS for development and marketing in South Korea.[1][3][4] In China, the rights are held by Jiangsu Hengrui Medicine Co., Ltd., which markets the drug under the brand name Aitan®.[3][4]

This compound received its first approval in December 2014 from the China Food and Drug Administration (CFDA), now the National Medical Products Administration (NMPA), for the treatment of patients with advanced or metastatic gastric adenocarcinoma who have progressed after two or more lines of prior chemotherapy.[4][5][6][7] Subsequently, in 2020, it was also approved in China as a second-line treatment for advanced hepatocellular carcinoma.[7] The US Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for gastric cancer, adenoid cystic carcinoma, and hepatocellular carcinoma.[4][8][9] The drug is being investigated in numerous clinical trials worldwide for a variety of solid tumors.[1][3][7][8]

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[1][6][10] Its primary mechanism of action is the potent and highly selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][4][6][11] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[5][11][12]

This inhibition of VEGFR-2 activation disrupts downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][6][11] The key signaling pathways modulated by this compound include:

-

PI3K/AKT/mTOR Pathway: Inhibition of VEGFR-2 by this compound has been shown to suppress the phosphorylation and activation of key components of this pathway, including PI3K, AKT, and mTOR.[13][14] This pathway is critical for cell survival and proliferation.

-

MAPK/ERK Pathway: this compound also downregulates the phosphorylation of ERK in the MAPK pathway, which is involved in cell growth and differentiation.[12][13]

Besides its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, which may contribute to its overall anti-tumor effects.[1][5][11][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. elevartherapeutics.com [elevartherapeutics.com]

- 4. elevartx.com [elevartx.com]

- 5. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound Mesylate used for? [synapse.patsnap.com]

- 7. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elevartx.com [elevartx.com]

- 9. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]

- 10. trial.medpath.com [trial.medpath.com]

- 11. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 12. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Efficacy and Response Biomarkers of this compound in the Treatment of Malignancies in China: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Apatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant attention in oncology for its potent anti-angiogenic properties.[3] Developed by Advenchen Laboratories and further developed by Jiangsu Hengrui Medicine, this compound has been approved in China for the treatment of advanced or metastatic gastric cancer and is under investigation for a variety of other solid tumors.[4][5] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties

This compound is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide.[2] Its structure is characterized by a pyridine carboxamide core linked to a cyanocyclopentyl phenyl group and a pyridylmethylamino group.

| Property | Value | Reference |

| IUPAC Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-yl)methylamino]pyridine-3-carboxamide | [2] |

| Molecular Formula | C₂₄H₂₃N₅O | [4] |

| Molecular Weight | 473.178 Da (this compound), 493.58 Da (this compound Mesylate) | [2][6] |

| CAS Number | 811803-05-1 (this compound) | [5] |

| InChI | 1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | [4] |

| InChI Key | WPEWQEMJFLWMLV-UHFFFAOYSA-N | [4] |

| Solubility | DMSO: 79-100 mg/mL | [7] |

A synthetic route for this compound involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-amino-3-picolinate and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

Mechanism of Action

This compound's primary mechanism of action is the potent and highly selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6] This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3][6]

Inhibition of Signaling Pathways

This compound's blockade of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: This pathway is vital for cell survival and proliferation. This compound treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]

-

RAF/MEK/ERK (MAPK) Pathway: This cascade is central to regulating cell growth, differentiation, and migration. This compound has been shown to decrease the phosphorylation of ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of this compound.

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

Multi-Target Kinase Inhibition

While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[1][4]

| Kinase Target | IC₅₀ Value | Reference |

| VEGFR-2 | 1 nM | [5][7] |

| Ret | 13 nM | [5][7] |

| c-Kit | 429 nM | [5][7] |

| c-Src | 530 nM | [5][7] |

Additional Anti-Tumor Effects

-

Induction of Apoptosis: By suppressing survival signals, this compound promotes programmed cell death in cancer cells.[10][12]

-

Reversal of Multidrug Resistance (MDR): this compound has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2 (BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[4][13]

-

Induction of Autophagy: this compound can induce autophagy in certain cancer cells, a complex process that can either promote cell survival or cell death depending on the cellular context.[12][14]

Caption: Multifaceted anti-tumor mechanisms of this compound.

Pharmacokinetics and Metabolism

This compound is administered orally and exhibits non-linear dose proportionality, with dose-normalized exposure decreasing as the dose increases.[2][15]

| Pharmacokinetic Parameter | Value (Healthy Volunteers & Patients) | Reference |

| Time to Peak (Tₘₐₓ) | ~3-4 hours | [2] |

| Half-life (T₁/₂) | ~9 hours | [2] |

| Apparent Clearance (CL/F) | 57.8 L/h | [15] |

| Apparent Volume at Steady-State | 112.5 L | [15] |

| Primary Metabolism | CYP3A4/5 (major), CYP2D6, CYP2C9, CYP2E1 (minor) | [2][16] |

| Excretion | Feces (~69.8%), Urine (~7.02%) within 96 hours | [2][16] |

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16] The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug, this compound, being the major contributor to the overall pharmacological activity.[16]

Preclinical and Clinical Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.

| Cell Line (Cancer Type) | IC₅₀ Value (48h/72h) | Reference |

| H1975 (Lung Cancer) | ~10-20 µM (Inhibitory effect observed) | [12][17] |

| H446 (Lung Cancer) | ~10-20 µM (Inhibitory effect observed) | [12][17] |

| HT29 (Colorectal Cancer) | 21.05 ± 1.54 µM (48h) | [18] |

| HCT116 (Colorectal Cancer) | 20.17 ± 1.12 µM (48h) | [18] |

In Vivo Efficacy (Xenograft Models)

This compound, administered orally, has shown significant anti-tumor efficacy in various human tumor xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[6][7]

| Xenograft Model | Treatment | Outcome | Reference |

| A549, H1975, H446 (Lung) | 80-120 mg/kg/day (oral) | Significant inhibition of tumor growth, reduced microvessel density (CD31), reduced proliferation (Ki67). | [17] |

| SGC-7901, BGC-823 (Gastric) | Not specified | Delayed tumor growth, decreased tumor volume and weight. | [19] |

| CT26 (Colorectal) | Not specified | Strong suppression of tumor growth. | [20] |

| CNE-2 (Nasopharyngeal) | Not specified | Reduced VEGFR-2 expression, lower microvascular density, increased apoptosis. | [21] |

Clinical Trials

A pivotal Phase III clinical trial (NCT01512745) evaluated this compound as a third-line or further treatment for patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[22][23]

| Parameter | This compound (n=176) | Placebo (n=91) | Hazard Ratio (HR) | P-value | Reference |

| Median Overall Survival (OS) | 6.5 months | 4.7 months | 0.709 | 0.0156 | [22] |

| Median Progression-Free Survival (PFS) | 2.6 months | 1.8 months | 0.444 | < 0.001 | [22] |

| Objective Response Rate (ORR) | 2.84% | 0% | - | - | [23] |

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and hypertension.[22][23]

Experimental Protocols

Protocol: In Vitro IC₅₀ Determination via CCK-8 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0 to 100 µM. A vehicle control group containing the highest concentration of DMSO should be included.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. Each concentration should be tested in triplicate or quadruplicate.[24]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]

-

Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value using software like GraphPad Prism.[24]

Caption: Workflow for in vitro IC50 determination of this compound.

Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.

-

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Implantation: Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5x10⁶ to 1x10⁷ cells/100-200 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.[17]

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.

-

Drug Administration:

-

Treatment Group(s): Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer this compound orally via gavage once daily at specified doses (e.g., 80 mg/kg, 120 mg/kg).[17]

-

Control Group: Administer the vehicle alone following the same schedule and route.

-

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the study.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21 consecutive days).[17] At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

-

Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (microvessel density), and cleaved caspase-3 (apoptosis).[17] Snap-freeze another portion for Western blot analysis of signaling pathway proteins.[17]

-

Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Phase III Clinical Trial Design Summary (Gastric Cancer)

This summarizes the design of the pivotal randomized controlled trial for this compound in advanced gastric cancer (NCT01512745).

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[22][23]

-

Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two prior lines of chemotherapy.[25][26] Key inclusion criteria included an ECOG performance status of 0-1 and at least one measurable lesion.[25]

-

Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either this compound (850 mg, once daily) or a matching placebo.[23] Treatment was administered in 28-day cycles.

-

Primary Endpoints: Overall Survival (OS).[23]

-

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[22][23]

-

Stratification: Patients were stratified based on the number of metastatic sites (≤2 or >2).[23]

-

Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival data was collected throughout the study.

-

Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

This compound is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic potential across a broad range of malignancies, both as a monotherapy and in combination with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

References

- 1. What is this compound Mesylate used for? [synapse.patsnap.com]

- 2. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 811803-05-1 [chemicalbook.com]

- 6. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CN109020881B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Population Pharmacokinetic and Covariate Analysis of this compound, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic Potential of this compound Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. ascopubs.org [ascopubs.org]

- 23. ASCO – American Society of Clinical Oncology [asco.org]

- 24. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phase III Study of this compound Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]

- 26. This compound Versus Placebo as a Third Line Treatment in Patients With Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]

Apatinib's Mechanism of Action on VEGFR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a potent and highly selective small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. Its primary mechanism of action involves the competitive inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the principal mediator of angiogenesis. This guide provides an in-depth technical overview of this compound's interaction with VEGFR-2, detailing its inhibitory effects on receptor phosphorylation, downstream signaling cascades, and subsequent physiological consequences. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, plays a central role in driving this process.[1] this compound (also known as Rivoceranib) is an orally bioavailable tyrosine kinase inhibitor that specifically targets the intracellular ATP-binding site of VEGFR-2.[2][3] By blocking the kinase activity of this receptor, this compound effectively abrogates the signaling cascade initiated by VEGF, leading to the inhibition of angiogenesis and tumor growth.[4][5]

This compound's Interaction with VEGFR-2

This compound functions as a competitive inhibitor of ATP at the catalytic domain of the VEGFR-2 tyrosine kinase.[2][3] This binding prevents the autophosphorylation of the receptor upon VEGF ligand binding, a critical step for the recruitment and activation of downstream signaling proteins.[4][5] This inhibition is highly selective for VEGFR-2, contributing to a favorable therapeutic window.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency and selectivity for VEGFR-2 over other tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-2 | 1 | [6] |

| c-Ret | 13 | [6] |

| c-Kit | 429 | [6] |

| c-Src | 530 | [6] |

Downstream Signaling Pathways Affected by this compound

Inhibition of VEGFR-2 autophosphorylation by this compound blocks the activation of several key downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and permeability. The two primary pathways affected are the PI3K/Akt/mTOR pathway and the RAF/MEK/ERK (MAPK) pathway.[1][7][8]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation prevents the activation of PI3K and subsequent phosphorylation of Akt and mTOR, leading to decreased cell survival and proliferation.[1][8]

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway is essential for endothelial cell proliferation and migration. By blocking VEGFR-2 activation, this compound prevents the activation of this cascade, resulting in the inhibition of these key angiogenic processes.[7][8]

Signaling Pathway Diagram

References

- 1. This compound targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

Apatinib's Downstream Signaling Pathways: A Technical Guide

Introduction

Apatinib, also known as YN968D1, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1][2] It functions by selectively binding to and inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][3] this compound competitively targets the intracellular ATP-binding site of VEGFR-2, effectively blocking its autophosphorylation and subsequent downstream signal transduction.[3][4][5] This action leads to the inhibition of endothelial cell proliferation and migration, a reduction in tumor microvessel density, and the suppression of tumor growth.[3][5] Beyond its primary target, this compound also exhibits inhibitory effects on other tyrosine kinases such as c-Kit, RET, c-Src, and platelet-derived growth factor receptor-β (PDGFR-β).[1][6] This guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the blockade of VEGFR-2, which serves as a critical node for multiple intracellular signaling cascades essential for tumor growth, invasion, and angiogenesis. The inhibition of VEGFR-2 phosphorylation by this compound triggers a cascade of effects on several key downstream pathways.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[3] This activation creates docking sites for various signaling molecules, initiating downstream pathways that promote cell proliferation, survival, and migration.[1][3] this compound directly inhibits this initial phosphorylation step, thereby blocking all subsequent signaling events.[4][7]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activated VEGFR-2 recruits and activates PI3K, which in turn phosphorylates and activates Akt. Akt then modulates numerous downstream targets, including mTOR, to promote cell growth and survival. This compound treatment leads to a significant decrease in the phosphorylation of Akt (p-Akt) and downstream effectors like mTOR and p70S6K, without affecting the total protein levels of Akt.[8][9][10] This inhibition suppresses cell proliferation and can induce apoptosis and autophagy.[9][11] In vascular endothelial cells, this pathway's inhibition via the PFKFB3 molecule also reduces glycolysis.[4]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade downstream of VEGFR-2 that regulates cell proliferation and differentiation.[3] this compound treatment has been shown to significantly down-regulate the phosphorylation of ERK1/2 (p-ERK1/2) in various cancer cells, such as pancreatic and neuroblastoma cells.[8][9] This inhibition contributes to this compound's anti-proliferative and pro-apoptotic effects.[9] Similar to the PI3K/Akt pathway, this compound reduces the phosphorylated form of ERK without altering the total ERK protein levels.[7][8]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in cell growth and survival.[12] Studies have demonstrated a direct binding between VEGFR-2 and STAT3.[12][13] this compound treatment inhibits the phosphorylation of STAT3 (p-STAT3), leading to the downregulation of its target genes, such as the anti-apoptotic protein BCL-2 and the cell cycle regulator Cyclin D1.[12][14] The deactivation of the VEGFR2/STAT3/BCL-2 signaling axis is a key mechanism by which this compound induces both apoptosis and autophagy in cancer cells like osteosarcoma.[12][13] In some cancers, this compound also suppresses the JAK/STAT3 pathway, enhancing sensitivity to other chemotherapeutic agents.[15]

Src Signaling Pathway

This compound has been identified as an inhibitor of the c-Src tyrosine kinase.[1][6] In certain contexts, such as non-small cell lung cancer with RET fusions, the oncogenic activity, including cell invasion and migration, is mediated through the Src signaling pathway.[16][17] By suppressing the RET/Src signaling axis, this compound can effectively inhibit these metastatic processes, demonstrating an anti-cancer effect beyond its primary anti-angiogenic function.[6][16]

Quantitative Data Summary

The efficacy of this compound has been quantified across numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) at 48h/72h | Reference |

| KATO-III | Gastric Cancer | < 10 µM | [18] |

| HSC-39 | Gastric Cancer | < 10 µM | [18] |

| TMK-1 | Gastric Cancer | < 10 µM | [18] |

| NCI-N87 | Gastric Cancer | < 10 µM | [18] |

| 58As9 | Gastric Cancer | < 10 µM | [18] |

| ASPC-1 | Pancreatic Cancer | 16.94 µM (at 72h) | [7] |

| PANC-1 | Pancreatic Cancer | 37.24 µM (at 72h) | [7] |

| BE(2)-M17 | Neuroblastoma | 18.74 µM (at 48h) | [19] |

| SH-SY5Y | Neuroblastoma | 27.37 µM (at 48h) | [19] |

| IMR-32 | Neuroblastoma | 17.09 µM (at 48h) | [19] |

| HT29 | Colorectal Cancer | 23.37 µM (at 48h) | [20] |

| HCT116 | Colorectal Cancer | 16.99 µM (at 48h) | [20] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Approx. 30 µM (at 48h) | [21] |

| EC1 | Esophageal Squamous Cell Carcinoma | Approx. 25 µM (at 48h) | [21] |

Table 2: Clinical Efficacy of this compound in Advanced Cancers

Data from select clinical trials demonstrating this compound's efficacy in patients.

| Cancer Type | Treatment Line | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |

| Advanced Gastric Cancer | Second-line Monotherapy | 20.8% | 62.5% | 3.16 | 8.33 | [1] |

| Advanced Gastric Cancer | Combination Therapy | 20.5% | 69.2% | 3.9 | 7.8 | [22] |

| Advanced Gastric Cancer (Real-world) | Various Lines | 9.43% (mono) | 77.87% (mono) | 5.65 | 11.47 | [23] |

| RAIR-DTC | - | 54.3% | 95.7% | 22.2 | Not Reached | [24] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; RAIR-DTC: Radioactive Iodine-Refractory Differentiated Thyroid Cancer.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay is used to assess the effect of this compound on cell proliferation and to determine its IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[21][25][26]

-

This compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 60 µM).[20][26] A vehicle control (DMSO) is also included.

-

Incubation: Cells are treated with this compound for specified time periods, typically 24, 48, and 72 hours.[21]

-

Reagent Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/ml) is added to each well.[25][26]

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.[25]

-

Measurement: The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.[25][26]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates after this compound treatment, providing direct evidence of pathway inhibition.

Methodology:

-

Sample Preparation: Cells are treated with this compound for a specified duration. After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.[27]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Denaturation: An equal volume of 2x SDS-PAGE sample buffer is added to the protein samples (20-50 µg per lane), which are then heated at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: The denatured protein samples are loaded onto an SDS-polyacrylamide gel (e.g., 10-12% acrylamide) and separated by size via electrophoresis.[27]

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with a solution of 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. BSA is often preferred for phospho-protein detection.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-VEGFR2, p-Akt, p-ERK, or their total forms) overnight at 4°C or for 2 hours at room temperature.[27]

-

Washing: The membrane is washed three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry is used to quantify band intensity, often normalizing the phosphorylated protein level to the total protein level.[27]

References

- 1. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as an alternative therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki‐67/CD31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cellular invasion and migration by fusion kinase KIF5B-RET via suppressing RET/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]

- 9. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma [ouci.dntb.gov.ua]

- 14. This compound regulates the cell proliferation and apoptosis of liver cancer by regulation of VEGFR2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound weakens resistance of gastric cancer cells to paclitaxel by suppressing JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. This compound inhibits cellular invasion and migration by fusion kinase KIF5B-RET via suppressing RET/Src signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Feasibility and Tolerance of this compound plus PD-1 Inhibitors for Previously Treated Advanced Gastric Cancer: A Real-World Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound in the treatment of gastric cancer in Henan Province: a multicenter prospective real-world observational study (Ahead-HAP01) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound vs Placebo in Patients With Locally Advanced or Metastatic, Radioactive Iodine-Refractory Differentiated Thyroid Cancer: The REALITY Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound inhibits cell proliferation and migration of osteosarcoma via activating LINC00261/miR-620/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Apatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology.[1] It selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] Approved in China for the treatment of advanced gastric cancer, this compound is under extensive investigation for a broad spectrum of solid tumors, including non-small-cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma.[3] This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound's primary mechanism of action is the potent and selective inhibition of VEGFR-2.[3] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[2] This inhibition effectively abrogates VEGF-mediated endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[3]

Beyond its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[2]

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events crucial for angiogenesis. This compound disrupts these pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of endothelial cell survival, proliferation, and migration.[2][4][5]

Effects on the Tumor Microenvironment

This compound's anti-angiogenic activity significantly modulates the tumor microenvironment. By reducing tumor vascularization, this compound can alleviate hypoxia and increase the infiltration of CD8+ T cells, thereby enhancing anti-tumor immunity.[6] This modulation of the tumor microenvironment suggests the potential for synergistic effects when this compound is combined with immunotherapies such as PD-1/PD-L1 inhibitors.[6][7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been characterized in several clinical studies.

Absorption

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 to 4 hours.[8] The exposure to this compound increases with dose, but this increase is less than proportional, suggesting non-linear absorption or saturable first-pass metabolism.[9]

Distribution

A population pharmacokinetic model described this compound's distribution using a two-compartment model, with an apparent volume of distribution at steady-state of 112.5 L.[9]

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[8][10] Major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.[8] Several active metabolites have been identified.[11]

Excretion

The majority of an administered dose of this compound is excreted in the feces (approximately 69.8%), with a smaller portion eliminated in the urine (approximately 7.02%) within 96 hours.[8] The mean half-life (T1/2) of this compound is approximately 9 hours.[8]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound from various clinical trials.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference |

| Tmax (Time to Peak Plasma Concentration) | 3 - 4 hours | Patients with advanced gastric cancer | [8] |

| T1/2 (Half-life) | ~9 hours | Patients with advanced gastric cancer | [8] |

| Apparent Clearance (CL/F) | 57.8 L/h | Healthy volunteers and patients with solid tumors | [9] |

| Apparent Volume of Distribution (Vss/F) | 112.5 L | Healthy volunteers and patients with solid tumors | [9] |

Table 2: Pharmacodynamic Efficacy of this compound in Various Cancers

| Cancer Type | Treatment Line | ORR (Objective Response Rate) | DCR (Disease Control Rate) | mPFS (Median Progression-Free Survival) | mOS (Median Overall Survival) | Reference |

| Advanced Gastric Cancer | Third-line or higher | 16.76% | 82.91% | 5.32 months | 9.76 months | [12] |

| Advanced NSCLC | Second-line or further | 11.7% | 63.3% | 4.4 months | 17.2 months | [13] |

| Metastatic Triple-Negative Breast Cancer | Heavily pretreated | 10.7% | 25.0% | 3.3 months | 10.6 months | [3] |

| Metastatic Colorectal Cancer | Third-line | 11.1% | 77.8% | 4.8 months | 10.1 months | [14] |

Experimental Protocols

Determination of this compound Plasma Concentration by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used to quantify this compound and its metabolites in human plasma.[11][15]

1. Sample Preparation:

-

A simple protein precipitation method is employed.

-

Acetonitrile is typically used as the precipitation solvent.[11]

-

An internal standard (e.g., vatalanib) is added to the plasma sample before precipitation.[11]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

2. Chromatographic Separation:

-

A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18) is used for separation.[11]

-

The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[11]

3. Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[11]

-

Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

References

- 1. What is this compound Mesylate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetic and Covariate Analysis of this compound, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of this compound and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. The efficacy and safety of this compound in the treatment of advanced non-small cell lung cancer: A retrospective trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of this compound in the Treatment of Chemotherapy-Refractory Metastatic Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of this compound and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Apatinib Target Validation in Cancer Cells: A Technical Guide

This guide provides an in-depth overview of Apatinib, a small-molecule tyrosine kinase inhibitor, focusing on the validation of its molecular targets within cancer cells. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as Rivoceranib, is an orally administered tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a broad range of cancers.[1] Developed by Jiangsu Hengrui Medicine in China, it was initially approved for treating advanced gastric or gastroesophageal junction adenocarcinoma.[2] Its primary mechanism of action is the inhibition of tumor angiogenesis, the process of forming new blood vessels that are essential for tumor growth and metastasis.[2][3] this compound achieves this by selectively targeting key signaling pathways involved in cell proliferation and survival.[4]

Primary Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The principal and most well-validated molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2]

2.1 The VEGF/VEGFR-2 Signaling Pathway VEGFR-2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.[5][6] The binding of the VEGF ligand to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][7] This activation triggers a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and the formation of new blood vessels that supply tumors.[3][6][8][9]

2.2 Mechanism of Inhibition this compound is a highly selective inhibitor of VEGFR-2.[10][11] It competitively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[12][13] This binding action blocks the receptor's autophosphorylation, a critical step for its activation.[3] Consequently, the downstream signaling cascades are not initiated, leading to the inhibition of VEGF-stimulated endothelial cell migration and proliferation, a decrease in tumor microvascular density, and an overall antiangiogenic effect.[3][5][13]

Secondary Targets and Additional Mechanisms

While VEGFR-2 is its primary target, this compound also demonstrates inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[3] These secondary targets include c-Kit, c-SRC, and RET (rearranged during transfection).[1][4][14]

Furthermore, this compound has been shown to reverse multidrug resistance (MDR) in cancer cells.[4] Studies indicate that this compound can inhibit the efflux function of ATP-binding cassette (ABC) transporters such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1][14]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its kinase inhibition and cytotoxicity in different cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its primary and secondary kinase targets. Lower values indicate greater potency.

| Kinase Target | IC50 Value | Reference |

| VEGFR-2 (KDR) | 1 nM | [15][16] |

| c-Ret | 13 nM | [15][16] |

| c-Kit | 429 nM | [15][16] |

| c-Src | 530 nM | [15][16] |

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines This table shows the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SiHa | Cervical Cancer | 13.9 | [17] |

| Hcc94 | Cervical Cancer | 21.8 | [17] |

| C33A | Cervical Cancer | 26.6 | [17] |

| HeLa | Cervical Cancer | 31.2 | [17] |

| KB | Oral Epidermoid Carcinoma | 15.18 | [14] |

| MCF-7 | Breast Cancer | 17.16 | [14] |

| S1 | Gastric Cancer | 9.30 | [14] |

| HT29 | Colorectal Cancer (48h) | ~15 | [18] |

| HCT116 | Colorectal Cancer (48h) | ~20 | [18] |

| ASPC-1 | Pancreatic Cancer | ~10-20 | [9] |

| PANC-1 | Pancreatic Cancer | ~10-20 | [9] |

Experimental Protocols for Target Validation

Validating the molecular targets of a drug like this compound involves a multi-faceted approach, from biochemical assays to cell-based functional studies.

5.1 Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) This assay biochemically quantifies the ability of this compound to inhibit the enzymatic activity of a purified kinase, such as VEGFR-2. It measures the amount of ADP produced, which is proportional to kinase activity.[19][20]

Methodology:

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO. Include a DMSO-only control.[19]

-

Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO control. Add the purified kinase enzyme (e.g., VEGFR-2) and incubate for 10-30 minutes to allow for binding.[19][21]

-

Initiate Reaction: Add a mixture of the kinase-specific substrate peptide and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.[19]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[19][20]

-

Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.[19][20]

-

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

5.2 Protocol 2: Cellular Target Engagement (NanoBRET™ Assay) This assay confirms that this compound binds to its intended target (VEGFR-2) within the complex environment of a living cell.[22][23] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from the target kinase by the test compound.[23]

Methodology:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (VEGFR-2) fused to NanoLuc® luciferase.

-

Assay Setup: Plate the transfected cells. Add the NanoBRET™ fluorescent tracer and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

-

Signal Detection: Add the NanoLuc® substrate to generate the donor signal. Measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing this compound concentration indicates that the drug is displacing the tracer by binding to the target. Determine the IC50 value from the resulting dose-response curve, which reflects the compound's apparent cellular affinity.[23]

5.3 Protocol 3: Western Blot Analysis of Downstream Signaling This protocol is used to measure how this compound affects the phosphorylation state of proteins downstream of VEGFR-2, providing evidence of target inhibition at a functional level.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic ASPC-1 or cholangiocarcinoma QBC939) to 70-80% confluency.[9][11] Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for a specified time (e.g., 24-48 hours).[9][24]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).[9][17]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein. A significant decrease in the phosphorylated forms of VEGFR-2, AKT, and ERK in this compound-treated cells validates its inhibitory effect on the pathway.[9]

5.4 Protocol 4: Cell Proliferation and Viability Assay (MTT/CCK-8) This assay determines the cytotoxic effect of this compound on cancer cells and is used to calculate the IC50 value for cell growth inhibition.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[18]

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent tyrosine kinase inhibitor whose primary target, VEGFR-2, is now well-validated. Its mechanism of action centers on the inhibition of angiogenesis by blocking the VEGF/VEGFR-2 signaling pathway and its downstream effectors, including PI3K/AKT and MAPK/ERK.[3][9] this compound also exhibits activity against other kinases and can reverse multidrug resistance, highlighting its multi-faceted anti-tumor properties.[3][14] The validation of these targets relies on a suite of robust experimental protocols, including in vitro kinase assays, cellular target engagement studies, and functional cell-based assays. This comprehensive approach is essential for understanding the drug's mechanism of action and guiding its clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Mesylate used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. This compound, a novel tyrosine kinase inhibitor, suppresses tumor growth in cervical cancer and synergizes with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. ulab360.com [ulab360.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 24. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Apatinib: A Comprehensive Technical Guide for Researchers

Apatinib, also known as Rivoceranib, is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It has garnered significant attention in the field of oncology for its targeted anti-angiogenic properties. This technical guide provides an in-depth overview of this compound's core chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is available as a free base and as a mesylate salt. The mesylate form is commonly used in clinical formulations. The fundamental properties are summarized below.

| Property | This compound (Free Base) | This compound Mesylate |

| Molecular Formula | C₂₄H₂₃N₅O[1][2] | C₂₅H₂₇N₅O₄S[][4][5][6][7] |

| Molecular Weight | 397.47 g/mol [8] | 493.58 g/mol [][4][7][9] |

| CAS Number | 811803-05-1[1] | 1218779-75-9[][7][10] |

| Synonyms | Rivoceranib, YN968D1[1][2] | Rivoceranib Mesylate, YN968D1[6][9] |

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and new blood vessel formation, thereby suppressing tumor growth.[2]

In addition to its potent activity against VEGFR-2, this compound also exhibits inhibitory effects on other tyrosine kinases, including c-Kit, RET, and c-Src.[8][9][11]

Signaling Pathways

The inhibition of VEGFR-2 by this compound disrupts major signaling cascades crucial for cell proliferation and survival. The primary pathways affected are:

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: This cascade is involved in regulating cell proliferation and differentiation.

The following diagram illustrates the point of inhibition of this compound within the VEGFR-2 signaling cascade.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for VEGFR-2.

| Target Kinase | IC₅₀ (nM) |

| VEGFR-2 | 1[8][9][11][12] |

| RET | 13[8][9][11][12] |

| c-Kit | 429[8][9][11][12] |

| c-Src | 530[11] |

Pharmacokinetic Parameters (Human Studies)

Pharmacokinetic properties of this compound have been evaluated in healthy volunteers and patients with solid tumors.

| Parameter | Value | Condition |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 3 - 4 hours | Single Dose[13] |

| t₁/₂ (Elimination Half-life) | ~9 hours | Single Dose[13] |

| CL/F (Apparent Clearance) | 57.8 L/h | Population Estimate[14] |

| Vd/F (Apparent Volume of Distribution) | 112.5 L | Population Estimate[14] |

Clinical Efficacy in Advanced Gastric Cancer

This compound has shown significant clinical activity in patients with advanced or metastatic gastric cancer. The data below is from various studies, including real-world settings.

| Study Type | Line of Therapy | ORR (Objective Response Rate) | DCR (Disease Control Rate) | Median PFS (Progression-Free Survival) | Median OS (Overall Survival) |

| Real-world study[15] | 1st, 2nd, 3rd+ | 16.76% | 82.91% | 5.32 months | 9.76 months |

| Phase II trial (plus Irinotecan)[16] | 2nd line | 35.48% | 61.29% | 4.40 months | 6.64 months |

| Real-world study (plus PD-1 inhibitors)[17] | Previously Treated | 20.5% | 69.2% | 3.9 months | 7.8 months |

| Prospective observational study[18] | Advanced/Metastatic | 10.60% | 61.92% | 4.0 months | 8.2 months |

| Real-world study (low-dose)[19] | Advanced | 6.83% | 56.89% | 5.56 months | 7.5 months |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of this compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP Solution (e.g., 500 µM)

-

Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))

-

This compound

-

Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® MAX)

-

Anhydrous DMSO

-

Solid White 96-well Assay Plates

-

Nuclease-free Water

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[20]

-

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).[20]

-

-

Assay Execution:

-

Add the Master Mix to all wells of a 96-well plate.[21]

-

Add the this compound serial dilutions to the "Test Inhibitor" wells.

-

Add 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[21]

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[20]

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Data Analysis:

-

Subtract the average signal from the "Blank" wells from all other measurements.

-

Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[21]

-

Cell Proliferation Assay (CCK-8)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer Cell Line (e.g., gastric, endothelial cells)

-

Complete Culture Medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well Cell Culture Plates

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[22]

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

-

Detection:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[22]

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot cell viability against this compound concentration to determine the IC₅₀ value.

-

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to measure changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Materials:

-

Cancer Cell Line

-

This compound

-

RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE Gels

-

PVDF Membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Lyse the cells using RIPA buffer.[23]

-

Quantify protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Detection:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

-

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound on human tumors grown in immunocompromised mice.

Materials:

-

Immunocompromised Mice (e.g., athymic nude or SCID)

-

Human Cancer Cell Line

-

Matrigel (optional)

-

This compound

-

Vehicle for Oral Gavage (e.g., 0.5% HPMC and 0.1% Tween 80 in sterile water)[25]

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ cells in 200 µL) into the flank of the mice.[26]

-

-

Treatment Initiation:

-

Drug Administration:

-

Administer this compound (e.g., 60-120 mg/kg) or vehicle control to the mice daily via oral gavage.[28]

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[26][27]

-

Monitor mouse body weight as an indicator of toxicity.[27]

-

Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).[26]

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

-

General Experimental Workflow

The logical progression of this compound evaluation typically follows a path from initial in vitro screening to in vivo validation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Rivoceranib Mesylate | C25H27N5O4S | CID 45139106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound mesylate | 1218779-75-9 | FA145494 | Biosynth [biosynth.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetic and Covariate Analysis of this compound, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. Effectiveness and Safety of this compound in Patients with Advanced or Metastatic Adenocarcinoma of Stomach or Gastroesophageal Junction: A Prospective Observation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effectiveness and safety of low‐dose this compound in advanced gastric cancer: A real‐world study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. This compound enhances chemosensitivity of ABT‐199 in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

In Vitro Kinase Inhibitory Activity of Apatinib: A Technical Guide